molecular formula C10H18ClN B13978171 8-(Chloromethyl)-2-azaspiro[4.5]decane

8-(Chloromethyl)-2-azaspiro[4.5]decane

Cat. No.: B13978171
M. Wt: 187.71 g/mol
InChI Key: YIPKQQGDQBWKEQ-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-2-azaspiro[45]decane is an organic compound characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Chloromethyl)-2-azaspiro[4.5]decane typically involves the reaction of a suitable precursor with chloromethylating agents. One common method includes the reaction of 2-azaspiro[4.5]decane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(Chloromethyl)-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation reactions produce hydroxyl or carbonyl derivatives.
  • Reduction reactions result in the formation of methyl derivatives.

Scientific Research Applications

8-(Chloromethyl)-2-azaspiro[4.5]decane has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

    8-Azaspiro[4.5]decane-7,9-dione: A structurally related compound with a ketone functional group.

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with oxygen atoms in the ring system.

    2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane: A similar compound with a methyl group and oxygen atoms in the ring system.

Uniqueness: 8-(Chloromethyl)-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a chloromethyl group, which imparts distinct reactivity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

8-(chloromethyl)-2-azaspiro[4.5]decane

InChI

InChI=1S/C10H18ClN/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8H2

InChI Key

YIPKQQGDQBWKEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCl)CCNC2

Origin of Product

United States

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